5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
Description
5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a chloro substituent at the 5-position and a trifluoroethoxy group at the 2-position of the benzene ring. This compound is structurally significant due to its electron-withdrawing substituents (Cl and -OCH₂CF₃), which enhance its reactivity as a sulfonating agent in organic synthesis. It is commonly utilized in the preparation of sulfonamide derivatives for pharmaceutical and agrochemical applications . The trifluoroethoxy group contributes to both steric bulk and lipophilicity, influencing the compound’s solubility and stability under reaction conditions .
Properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O3S/c9-5-1-2-6(16-4-8(11,12)13)7(3-5)17(10,14)15/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVNJIJCQJJTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its reactive sulfonyl chloride group, which can act as an electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles to form stable products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 5-chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride and related sulfonyl chlorides.
Reactivity and Electronic Effects
- Trifluoroethoxy vs. Methoxy Groups : The trifluoroethoxy group (-OCH₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) in 5-fluoro-2-methoxybenzenesulfonyl chloride. This increases the sulfonyl chloride’s reactivity toward nucleophiles (e.g., amines) but reduces solubility in polar solvents .
- Halogen Substituents : The chloro substituent at position 5 stabilizes the sulfonyl chloride via resonance, whereas bromine in 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride enhances leaving-group ability in substitution reactions .
- Fluorine vs. Trifluoromethyl : The trifluoromethyl group (-CF₃) in 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride introduces greater steric hindrance and hydrophobicity compared to the trifluoroethoxy group, affecting membrane permeability in bioactive molecules .
Thermal and Physical Properties
- Glass Transition Temperature (Tg): Polymers derived from trifluoroethoxy-substituted sulfonyl chlorides exhibit lower Tg values compared to phenoxy-substituted analogs due to increased chain flexibility .
- Hydrolytic Stability : The trifluoroethoxy group improves resistance to hydrolysis relative to methoxy or ethoxy groups, as seen in comparative stability studies .
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene ring followed by chlorination. For example, analogous compounds (e.g., trifluoroethoxy-containing sulfonyl chlorides) are synthesized via coupling reactions using acid chlorides, such as oxalyl chloride, to activate carboxylic acids before reacting with nucleophiles . Purity validation employs HPLC (>95% purity thresholds, as seen in reagent catalogs) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm substituent positions and trifluoroethoxy group integration.
- X-ray crystallography : For resolving crystal structures, as demonstrated in structurally similar benzofuran derivatives .
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
- IR spectroscopy : To identify sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and C-F bonds .
Q. What safety precautions are critical when handling this sulfonyl chloride?
- Methodological Answer :
- Use personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Moisture avoidance : Store in airtight containers under dry conditions to prevent hydrolysis, which can release hazardous gases (e.g., HCl) .
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritancy .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound during scale-up?
- Methodological Answer :
- Reaction condition control : Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Catalyst optimization : Employ coupling agents like butyllithium or phase-transfer catalysts, as seen in chiral imide syntheses .
- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reagent stoichiometry.
Q. What strategies address contradictions in reactivity data for derivatives of this compound?
- Methodological Answer :
- Comparative reactivity studies : Test derivatives under varied conditions (e.g., temperature, solvent polarity) to identify stability trends.
- Computational modeling : Use DFT calculations to predict electronic effects of the trifluoroethoxy and sulfonyl chloride groups on reaction pathways.
- Byproduct analysis : Employ LC-MS to characterize side products, as seen in pesticide metabolite studies .
Q. How can stereochemical outcomes in chiral derivatives be analyzed?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- X-ray crystallography : Resolve absolute configurations, as applied to benzofuran derivatives .
- Circular dichroism (CD) : Correlate optical activity with stereochemical assignments.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rates for melting point determination).
- Cross-validation : Compare data with structurally related compounds (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride, MP: 123°C) or pesticide standards .
- Collaborative verification : Share samples with independent labs to confirm results.
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer :
- Protease inhibitor development : The sulfonyl chloride group can act as an electrophile in covalent drug design, similar to lansoprazole intermediates .
- Radioisotope labeling : Use the chlorine atom as a site for isotopic substitution (e.g., ³⁶Cl) in tracer studies.
Q. How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
